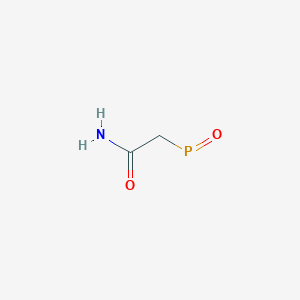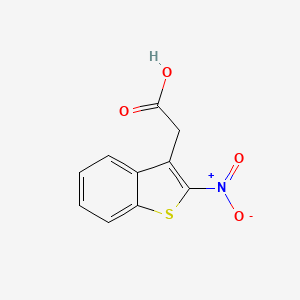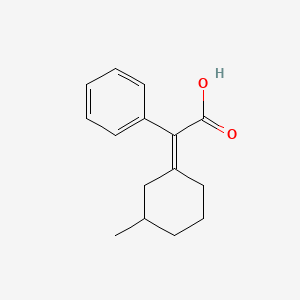
(6-~3~H)Pyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-~3~H)Pyrimidine-2,4-diol is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the formation of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-~3~H)Pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-diamino-3-substituted-pyrimidine-2,4(1H,3H)-diones with cycloalkyl carboxylic acids or benzoic acid in methanol, catalyzed by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This reaction yields the corresponding amides, which can then be further reacted to form the desired pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-~3~H)Pyrimidine-2,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2,4-dione derivatives, while reduction can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
(6-~3~H)Pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (6-~3~H)Pyrimidine-2,4-diol and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . The pathways involved can vary depending on the specific application and the structure of the derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-4,6-diol: Similar in structure but with hydroxyl groups at different positions.
2-Thio-containing pyrimidines: These compounds have sulfur atoms replacing oxygen atoms in the pyrimidine ring.
Uracil-based derivatives: These compounds are structurally related and have similar biological activities.
Uniqueness
(6-~3~H)Pyrimidine-2,4-diol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of hydroxyl groups at the 2 and 4 positions can enhance its ability to form hydrogen bonds, affecting its interactions with biological targets.
Propriétés
Numéro CAS |
6165-70-4 |
|---|---|
Formule moléculaire |
C4H4N2O2 |
Poids moléculaire |
114.09 g/mol |
Nom IUPAC |
6-tritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2T |
Clé InChI |
ISAKRJDGNUQOIC-FUPOQFPWSA-N |
SMILES isomérique |
[3H]C1=CC(=O)NC(=O)N1 |
SMILES canonique |
C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


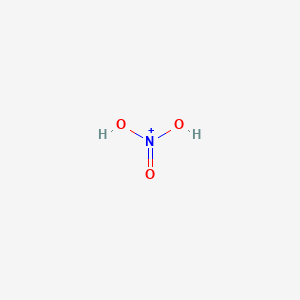
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)



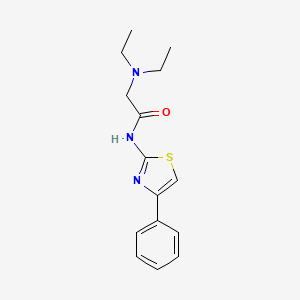

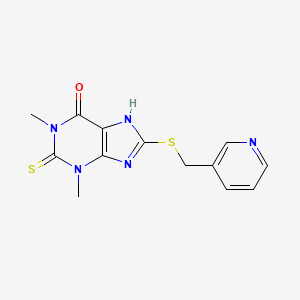
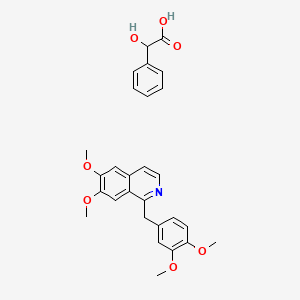
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

